2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
Description
The compound 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one features a pyridazine core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a sulfanyl linker connected to a 4-fluorophenyl ethanone moiety.
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-2-25-17-9-5-14(6-10-17)18-11-12-20(23-22-18)26-13-19(24)15-3-7-16(21)8-4-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHGOQVYQYQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like PCl5 for oxidation processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryl Groups
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
- Structure: Replaces the pyridazine ring with an isoquinoline system and substitutes the 4-ethoxyphenyl group with a 4-chloro-3-fluorophenyl moiety.
- The isoquinoline system may increase aromatic stacking efficiency .
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one
- Structure : Replaces the pyridazine-sulfanyl unit with a tert-butylphenyl group.
- Properties : The bulky tert-butyl group improves lipophilicity, making this compound a candidate for hydrophobic interactions in synthetic intermediates .
2-({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-nitrophenyl)ethan-1-one
- Structure : Substitutes the 4-ethoxyphenyl group with a nitro-substituted phenyl ring and introduces a thiazole ring.
Functional Group Modifications
Etofenprox
- Structure : Features a 4-ethoxyphenyl group linked to a benzyl ether, unlike the pyridazine-sulfanyl scaffold.
- Application : A synthetic pyrethroid insecticide. The absence of a fluorophenyl group reduces electronegativity compared to the target compound .
Flusilazole
- Structure : Contains a bis(4-fluorophenyl)methylsilyl group and a triazole ring.
- Application: A fungicide.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Electron Effects : The 4-ethoxyphenyl group in the target compound may enhance solubility compared to nitro or tert-butyl substituents, which are more lipophilic .
- Biological Activity: Fluorophenyl ethanone derivatives, such as flusilazole, demonstrate antifungal activity, suggesting the target compound could be optimized for similar applications .
- Structural Stability: The pyridazine-sulfanyl scaffold in the target compound may offer better conformational rigidity than isoquinoline-based analogs, aiding in crystallographic studies .
Q & A
Basic: What are the recommended synthetic routes for 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:
- Sulfanyl linkage formation : Reacting a 6-(4-ethoxyphenyl)pyridazin-3-thiol intermediate with a halogenated 1-(4-fluorophenyl)ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanyl bridge .
- Optimization of reaction conditions : Solvent choice (e.g., DMF or ethanol) and catalyst (e.g., Pd-based catalysts for coupling reactions) significantly influence yield. Refluxing at elevated temperatures (80–100°C) improves reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure compound .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and pyridazine rings (δ ~8.0–9.0 ppm). The sulfanyl group’s thioether linkage is identified via coupling patterns .
- Mass spectrometry (LC-MS/HRMS) : Validates molecular weight (318.41 g/mol) and fragmentation patterns, distinguishing it from analogs with chlorophenyl or morpholinyl groups .
- IR spectroscopy : Peaks at ~1675 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S-C linkage) confirm functional groups .
Basic: What initial biological screening assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antibacterial activity : Use broth microdilution assays (e.g., MIC determination against E. coli and S. aureus) with concentrations ranging from 1–100 µM. Include positive controls like ciprofloxacin .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours post-treatment. Compare results to structurally similar pyridazine derivatives showing IC₅₀ values of 10–50 µM .
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
Advanced: How can reaction conditions be optimized to improve yield during sulfanyl bridge formation?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution compared to ethanol, reducing side products .
- Catalyst screening : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency in Suzuki-Miyaura reactions for pyridazine functionalization .
- Temperature control : Gradual heating (60°C → 80°C) minimizes decomposition. Real-time monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction progression .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Replicate assays under controlled parameters .
- Structural analogs comparison : Compare with compounds like 1-(4-fluorophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)ethanone to isolate the role of the ethoxy group in activity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or topoisomerase II, validating experimental data .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the ethoxyphenyl moiety, enhancing aqueous solubility while retaining activity .
- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (size <200 nm) to improve bioavailability .
- Co-solvent systems : Use Cremophor EL or cyclodextrin-based solutions for parenteral administration, ensuring stability at physiological pH .
Advanced: How does the ethoxyphenyl substituent influence reactivity compared to chlorophenyl analogs?
Methodological Answer:
- Electronic effects : The ethoxy group’s electron-donating nature (+M effect) increases electron density on the pyridazine ring, altering nucleophilic attack sites. This contrasts with chlorophenyl’s electron-withdrawing effect, which enhances electrophilic substitution .
- Steric considerations : Ethoxy’s bulkiness may hinder interactions with enzyme active sites, reducing binding affinity compared to smaller substituents (e.g., -F or -Cl) .
- Metabolic stability : Ethoxy groups are prone to oxidative demethylation by CYP450 enzymes, impacting pharmacokinetics. Compare metabolic half-lives using liver microsome assays .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to kinases (e.g., BRAF V600E) using AMBER or GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to identify critical residues .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antibacterial activity .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify essential interaction points (e.g., hydrogen bonds with pyridazine N-atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
